molecular formula C14H10O5S B15062872 2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate CAS No. 820209-58-3

2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate

Cat. No.: B15062872
CAS No.: 820209-58-3
M. Wt: 290.29 g/mol
InChI Key: JLTMXIORROACCW-UHFFFAOYSA-N
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Description

2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate is a fused heterocyclic compound featuring a naphthopyran scaffold modified with a methanesulfonate ester group at the 4-position. This structural motif combines aromaticity from the naphthalene system with the electron-withdrawing sulfonate group, which may enhance solubility and reactivity.

Properties

CAS No.

820209-58-3

Molecular Formula

C14H10O5S

Molecular Weight

290.29 g/mol

IUPAC Name

(2-oxobenzo[h]chromen-4-yl) methanesulfonate

InChI

InChI=1S/C14H10O5S/c1-20(16,17)19-12-8-13(15)18-14-10-5-3-2-4-9(10)6-7-11(12)14/h2-8H,1H3

InChI Key

JLTMXIORROACCW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC(=O)OC2=C1C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Domino Reaction Strategies

The naphthopyranone scaffold is frequently synthesized via domino reactions involving α-aroylketene dithioacetals (AKDTAs) and malononitrile. For example, Ram’s group demonstrated that AKDTAs react with malononitrile under basic conditions (KOH/DMF) to form 2-oxo-6-aryl-4-(methylthio)-2H-pyran-3-carbonitriles. This reaction proceeds through a nucleophilic addition-elimination mechanism, followed by intramolecular cyclization (Figure 1). Key advantages include high atom economy and avoidance of transition-metal catalysts.

Table 1: Optimization of Naphthopyranone Core Synthesis

Substrate Base Solvent Temp (°C) Time (h) Yield (%)
AKDTAs + malononitrile KOH DMF 100 3 87
AKDTAs + malononitrile Piperidine Ethanol Reflux 12 35

Solid-Phase Synthesis

An alternative approach employs solid-phase synthesis to anchor intermediates, enabling precise regiocontrol. For instance, 2-hydroxy-1-naphthaldehyde has been immobilized on polystyrene resin and subjected to cyclocondensation with β-oxobenzenepropane dithioates using BF₃·OEt₂ as a catalyst. This method achieves 4H-naphtho[1,2-b]pyran-1-one derivatives in 72–89% yields, with the solid support facilitating easy purification.

Methanesulfonylation of the Naphthopyranone Core

Direct Sulfonylation of 4-Hydroxy Intermediates

The methanesulfonate group is introduced via reaction of 4-hydroxy-2H-naphtho[1,2-b]pyran-2-one with methanesulfonyl chloride (MsCl). Optimal conditions involve:

  • Dissolving the hydroxylated intermediate in anhydrous dichloromethane (DCM).
  • Adding triethylamine (2.5 equiv) as a base to scavenge HCl.
  • Adding MsCl (1.2 equiv) dropwise at 0°C, followed by stirring at room temperature for 4–6 hours.

Table 2: Methanesulfonylation Reaction Parameters

Base Solvent Temp (°C) Time (h) Yield (%)
Triethylamine DCM 25 6 82
Pyridine THF 0→25 4 78

One-Pot Tandem Reactions

Recent advancements enable tandem core synthesis and sulfonylation in a single pot. For example, AKDTAs react sequentially with malononitrile and MsCl under KOH/DMF conditions, bypassing the isolation of the 4-hydroxy intermediate. This method reduces purification steps but requires strict stoichiometric control to avoid over-sulfonylation.

Mechanistic Insights

Domino Reaction Pathway

  • Nucleophilic Attack : Secondary amines (e.g., piperidine) deprotonate AKDTAs, generating a thiolate intermediate.
  • Cyclization : Malononitrile attacks the activated carbonyl, forming a pyranone ring via intramolecular O-cyclization.
  • Methanesulfonylation : The 4-hydroxyl group undergoes nucleophilic substitution with MsCl, facilitated by base-mediated deprotonation.

Side Reactions and Mitigation

  • Over-Sulfonylation : Excess MsCl leads to di-sulfonylated byproducts. Controlled addition (1.2 equiv MsCl) minimizes this issue.
  • Ring-Opening : Prolonged exposure to strong bases (e.g., KOH) can degrade the pyranone core. Short reaction times (≤3 h) and moderate temperatures (80–100°C) are critical.

Industrial-Scale Considerations

Solvent and Catalyst Selection

  • Solvents : DMF and DMSO are preferred for their high polarity and ability to stabilize intermediates.
  • Catalysts : BF₃·OEt₂ enhances cyclization efficiency in solid-phase synthesis, while KOH accelerates domino reactions.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate primarily involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible ring-opening reaction to form a colored merocyanine dye. This process is influenced by the wavelength of light and the surrounding environment. The molecular targets and pathways involved include the absorption of photons, which induces electronic transitions and structural changes in the compound .

Comparison with Similar Compounds

Physicochemical Properties

The methanesulfonate group significantly alters physicochemical properties compared to non-sulfonated analogs. A key comparison is with 2-Methyl-4H-naphtho[1,2-b]pyran-4-one (), which shares the naphthopyran core but lacks the sulfonate ester:

Property 2-Oxo-2H-naphtho[1,2-b]pyran-4-yl Methanesulfonate 2-Methyl-4H-naphtho[1,2-b]pyran-4-one
Molecular Formula C₁₄H₁₂O₅S (calculated) C₁₄H₁₀O₂
Molar Mass (g/mol) 308.31 (calculated) 210.23
Key Functional Groups Methanesulfonate ester, pyran-2-one Methyl, pyran-4-one

The sulfonate group increases polarity and aqueous solubility, making the compound more amenable to biological or solution-phase applications compared to the hydrophobic methyl analog .

Electronic and Material Properties

Oxidation or functionalization of fused heterocycles often enhances electronic properties. For example:

  • Oxidized BTBT derivatives () demonstrate improved optical and thermal stability due to electron-withdrawing groups.

Q & A

Q. What are the recommended synthetic routes for 2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate, and how can reaction efficiency be optimized?

Methodological Answer:

  • Synthetic Pathway : The methanesulfonate group is typically introduced via nucleophilic substitution or esterification. For example, naphthopyran precursors (e.g., 2-oxo-naphthopyrans) can react with methanesulfonyl chloride in the presence of a base like K₂CO₃ in DMF .
  • Optimization : Reaction efficiency depends on stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to methanesulfonyl chloride) and temperature control (0–25°C). Monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures completion .
  • Yield Challenges : Yields for similar naphthopyran derivatives range from 8% to 70%, influenced by purification methods (e.g., recrystallization from ethanol/water) .

Q. Which spectroscopic techniques are most effective for characterizing structural and purity aspects of this compound?

Methodological Answer:

  • FTIR : Identifies functional groups (e.g., C=O at ~1743 cm⁻¹, S=O stretching at ~1175 cm⁻¹) .
  • ¹H-NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methanesulfonate methyl group at δ 3.1–3.3 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks via ESI-MS) .

Advanced Research Questions

Q. How does the methanesulfonate group influence the compound’s photochemical behavior and stability under UV irradiation?

Methodological Answer:

  • Photoisomerization : The 2H-naphthopyran core undergoes ring-opening under UV light to form merocyanine isomers. Methanesulfonate substitution may stabilize the open form via electron-withdrawing effects, as observed in analogous compounds .
  • Experimental Design : Irradiate solutions (e.g., in acetonitrile) at 365 nm and monitor isomer ratios via UV-Vis spectroscopy. Acidic conditions favor (E)-isomers, while neutral conditions stabilize (Z)-isomers .

Q. What role does the mesylate moiety play in biological interactions, particularly in prodrug design or solubility enhancement?

Methodological Answer:

  • Solubility : Methanesulfonate salts improve aqueous solubility, as seen in sodium methanesulfonate (CH₃SO₃Na), which dissociates into Na⁺ and CH₃SO₃⁻ ions .
  • Prodrug Activation : The mesylate group can act as a leaving group in enzymatic hydrolysis, releasing active pharmacophores. For example, methanesulfonate esters in kinase inhibitors (e.g., YPC-21440 MsOH) enhance bioavailability .

Q. How can researchers resolve contradictions in reaction yields reported for similar naphthopyran derivatives?

Methodological Answer:

  • Variables to Control :
    • Solvent Polarity : DMF vs. THF affects nucleophilicity .
    • Purification : Column chromatography vs. recrystallization impacts yield .
  • Case Study : For (7-(dimethylamino)-2-oxo-naphthopyran) derivatives, recrystallization from ethanol yielded 8%, while optimized column chromatography improved yields to >50% .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity in biological systems?

Methodological Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess photostability .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina, referencing structural analogs (e.g., YPC-21817 MsOH) .

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